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This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) to help researchers, scientists, and drug development professionals
overcome common challenges in RNA preparation. Ensuring high-quality RNA is the first critical
step for reliable results in sensitive downstream applications such as RT-gPCR, RNA
sequencing (RNA-seq), and microarray analysis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in RNA extraction?

Al: The most frequent issues encountered during RNA extraction are RNA degradation, low
RNA yield, and contamination with gDNA, proteins, or residual salts from the extraction
process.[1][3] RNA is inherently unstable and susceptible to degradation by ubiquitous
RNases.[1][4] Low yields can result from incomplete cell lysis or inefficient RNA recovery.[4][5]
[6] Contaminants can inhibit downstream enzymatic reactions and lead to inaccurate results.[1]

[4]
Q2: How should | store my samples before RNA extraction to prevent degradation?

A2: Proper sample storage is crucial for maintaining RNA integrity.[7] The best practice is to
process fresh samples immediately. If immediate processing is not possible, samples should be
snap-frozen in liquid nitrogen and stored at -80°C.[3][7][8] Alternatively, tissues can be
submerged in an RNA stabilization reagent, which protects RNA from degradation at ambient
temperatures for extended periods.[3][8] Avoid repeated freeze-thaw cycles as this can
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compromise RNA quality.[7] For long-term storage of blood samples (over 3-5 years), liquid
nitrogen is recommended over -80°C to better preserve RNA integrity.[9][10]

Q3: What is the importance of an RNase-free environment?

A3: RNases are enzymes that degrade RNA and are present on skin, in dust, and on many
laboratory surfaces.[11] Because RNases are very stable and difficult to inactivate, maintaining
an RNase-free environment is critical to prevent RNA degradation during and after extraction.
[1][11] This includes using certified RNase-free tubes and pipette tips, wearing gloves and
changing them frequently, and decontaminating work surfaces and equipment with RNase
decontamination solutions.[8][11]

Q4: What do the A260/A280 and A260/A230 ratios indicate about my RNA sample?
A4: These ratios, measured by spectrophotometry, are key indicators of RNA purity.

o A260/A280 ratio: This ratio assesses protein contamination. A ratio of ~2.0 is generally
accepted as "pure” for RNA.[12] A lower ratio may indicate the presence of residual protein
or phenol.[5][13]

o A260/A230 ratio: This ratio is an indicator of contamination by residual salts (like guanidine
thiocyanate) or organic solvents used during extraction.[5][14][15] For pure RNA, this ratio
should ideally be between 2.0 and 2.2.[12] Low ratios can inhibit downstream enzymatic
reactions.[5]

Q5: What is the RNA Integrity Number (RIN) and why is it important?

A5: The RNA Integrity Number (RIN) is a metric used to assess the integrity of total RNA
samples. It is generated by capillary electrophoresis systems which produce an
electropherogram of the RNA. The RIN value ranges from 1 (completely degraded) to 10 (fully
intact). A higher RIN value indicates better quality RNA.[1][16] For sensitive downstream
applications like RNA-seq and microarrays, a RIN value of > 7 is often recommended.[16][17]

Troubleshooting Guides
Issue 1: Low RNA Yield
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Potential Cause

Recommended Solution

Incomplete Sample Lysis/Homogenization

Ensure the sample is thoroughly disrupted. For
tough tissues, combine chemical lysis with
mechanical methods like bead beating or rotor-
stator homogenization.[3][5] For column-based
kits, incomplete lysis can lead to clogging and
reduced yield.[3]

Insufficient Starting Material

RNA yield is dependent on the amount and type
of starting material.[6] If possible, increase the

amount of tissue or the number of cells used.

Incorrect Elution from Spin Column

Ensure the elution buffer (RNase-free water or
buffer) is applied directly to the center of the
silica membrane.[18] For maximal recovery, you
can increase the elution volume or perform a
second elution, though this will result in a more
dilute sample.[5][19] Incubating the column with
elution buffer for 5-10 minutes at room
temperature before centrifugation can also

improve yield.[19]

RNA Pellet Loss During Precipitation

After isopropanol precipitation (e.g., in TRIzol
methods), the RNA pellet can be small and
difficult to see.[6] Chilling the sample after
adding isopropanol can help with precipitation,
but be careful as this can also co-precipitate
salts. Using a carrier like glycogen can aid in

visualizing the pellet.

Issue 2: RNA Degradation (Low RIN Value)
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Potential Cause

Recommended Solution

Improper Sample Handling and Storage

Process samples immediately after collection or
stabilize them using snap-freezing in liquid
nitrogen or an RNA stabilization solution.[3][8]
Avoid letting frozen samples thaw before they

are in a lysis buffer containing RNase inhibitors.

[5]

RNase Contamination

Maintain a strict RNase-free environment. Wear
gloves at all times and change them frequently.
[11] Use certified RNase-free plasticware and
solutions. Decontaminate work surfaces and
pipettes with RNase decontamination solutions.
[8](20]

Aggressive Homogenization

Over-homogenizing a sample can generate
heat, which can lead to RNA degradation.
Homogenize in short bursts and allow the

sample to cool on ice in between.[5][19]

Improper Storage of Purified RNA

Store purified RNA at -80°C for long-term
storage.[7][8] Aliquoting the RNA into single-use
tubes can help avoid degradation from repeated

freeze-thaw cycles.[7][8]

Issue 3: Low A260/A230 Ratio
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Potential Cause

Recommended Solution

Guanidine Salt Carryover

This is a common issue with both column-based
and TRIzol extractions.[5][15] For column-based
kits, ensure the wash buffer is correctly
prepared (if it contains ethanol) and perform an
additional wash step.[5][21] After the final wash,
centrifuge the empty column for an extra minute
to remove any residual ethanol before eluting.
[22]

Ethanol Contamination

After the final wash step in a column-based
protocol, ensure all residual ethanol is removed
by performing a dry spin before elution.[21] For
precipitation methods, carefully remove all
supernatant after the final ethanol wash and
allow the pellet to air-dry sufficiently before

resuspension.

Phenol Carryover (TRIzol)

During phase separation, carefully aspirate the
upper aqueous phase without disturbing the
interphase or the lower phenol-chloroform layer.
[23] Leaving a small amount of the aqueous
phase behind is preferable to risking phenol

contamination.

Cleanup of Contaminated Sample

If your purified RNA has a low A260/A230 ratio,
you can perform an ethanol precipitation to
remove salts.[5][24] Add 1/10th volume of 3M
sodium acetate (pH 5.2) and 2.5 volumes of
100% ethanol, incubate, centrifuge to pellet the
RNA, wash with 70% ethanol, and resuspend.
[24]

Issue 4: Genomic DNA (gDNA) Contamination
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Potential Cause Recommended Solution

Most modern RNA purification kits include a
DNase treatment step. For column-based kits,
this is often an "on-column" digestion.[5] Ensure
Incomplete DNA Removal During Extraction this step is performed according to the protocol.
For applications highly sensitive to gDNA, an
additional DNase treatment in-solution after

purification may be necessary.[13]

When using TRIzol or similar phenol-based

reagents, gDNA is located in the interphase
Carryover of Interphase (TRIzol) after centrifugation.[23][25] Avoid pipetting any

of the interphase when collecting the aqueous

(RNA-containing) layer.[13]

Using too much starting material can overload

the capacity of a spin column or reagent,
Overloading the Purification System leading to inefficient separation of RNA from

gDNA.[21] Adhere to the manufacturer's

recommendations for sample input.

To check for gDNA contamination, run a "-RT"
(no reverse transcriptase) control in your qPCR.
] ) o Amplification in this control indicates the
Confirmation of gDNA Contamination o
presence of contaminating gDNA.[8] You can
also visualize the RNA on an agarose gel; gDNA

will appear as a high-molecular-weight band.[23]

Experimental Workflows & Protocols
General RNA Extraction Workflow

This diagram illustrates the fundamental steps common to most RNA extraction protocols, from
sample collection to quality control.
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Caption: General workflow for RNA preparation.

Protocol: On-Column DNase Digestion for RNA
Purification Kits

This protocol is a typical procedure for removing contaminating gDNA during a spin-column-
based RNA purification.

After binding the RNA to the silica membrane of the spin column, perform the first wash step
as directed by the manufacturer's protocol.

» Prepare the DNase | incubation mix. For each sample, combine the DNase | and its reaction
buffer in a sterile tube. Mix gently by flicking the tube.

o Apply the DNase | incubation mix directly onto the center of the silica membrane inside the
spin column.

e Incubate at room temperature (20-30°C) for 15 minutes. This allows the DNase to digest any
bound gDNA.

e Proceed with the subsequent wash steps as outlined in the manufacturer's protocol to
remove the digested DNA fragments and the DNase | enzyme.

Elute the purified, DNA-free RNA.

Troubleshooting Logic for Downstream Assay Failure
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If your downstream application (e.g., RT-gPCR, RNA-seq) fails, use this logic tree to diagnose
the potential source of the problem, starting with the quality of the input RNA.

Downstream Assay Failure
(e.g., No amplification in RT-gPCR)

Check RNA Quality

Spectrophotometry

Low Purity?
(A260/280 < 1.8 or
A260/230 < 1.8)

Electrophoresis

Solution: Re-purify RNA
(e.g., Ethanol precipitation)

Low Integrity?
(RIN<7)

Solution: Re-extract RNA

ion?
L GG from fresh/properly stored sample

Solution: Concentrate RNA

’ . RNA Quality is Good
or increase input volume

Troubleshoot Downstream Assay
(Reagents, Primers, Protocol)
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Caption: Troubleshooting logic for downstream failures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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